molecular formula C6H15ClN2O2S B6215819 azepane-4-sulfonamide hydrochloride CAS No. 2260974-52-3

azepane-4-sulfonamide hydrochloride

Cat. No.: B6215819
CAS No.: 2260974-52-3
M. Wt: 214.7
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of azepane-4-sulfonamide hydrochloride typically involves the reaction of azepane with sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The resulting sulfonamide is then treated with hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions: Azepane-4-sulfonamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of azepane-4-sulfonamide hydrochloride involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired biological effects . The compound’s molecular targets and pathways are still under investigation, but it is believed to interact with enzymes involved in folic acid metabolism .

Comparison with Similar Compounds

    Azepane: A seven-membered nitrogen-containing heterocycle without the sulfonamide group.

    Azepane-4-carboxylic acid hydrochloride: Similar structure but with a carboxylic acid group instead of a sulfonamide group.

    Azepane-1-carbonyl chloride: Contains a carbonyl chloride group at the first position.

Uniqueness: Azepane-4-sulfonamide hydrochloride is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This group allows the compound to participate in specific reactions and interact with biological targets in ways that other azepane derivatives cannot .

Properties

CAS No.

2260974-52-3

Molecular Formula

C6H15ClN2O2S

Molecular Weight

214.7

Purity

95

Origin of Product

United States

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